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Compound of Interest

Compound Name: Moslosooflavone

Cat. No.: B191477

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for
Moslosooflavone (5-hydroxy-6,7-dimethoxyflavone), a naturally occurring flavonoid with
potential pharmacological activities. This document is intended to serve as a comprehensive
resource for researchers in natural product chemistry, medicinal chemistry, and drug
development.

Chemical Structure and Properties

Moslosooflavone is a flavone derivative with the chemical formula C17H140s and a molecular
weight of 298.29 g/mol . Its structure is characterized by a phenyl group at the 2-position of the
chromen-4-one core, a hydroxyl group at C-5, and two methoxy groups at C-6 and C-7.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a critical tool for the identification and structural
elucidation of natural products like Moslosooflavone. The data presented below was obtained
from Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Table 1: Mass Spectrometry Data for Moslosooflavone
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lon Mode Adduct Observed m/z

Positive [M+H]* 299.0914

M denotes the molecular ion.

Nuclear Magnetic Resonance (NMR) Spectroscopic
Data

Detailed *H and 3C NMR data for Moslosooflavone are essential for its unambiguous
structural confirmation. While a specific publication with a complete, tabulated assignment of all
proton and carbon signals for Moslosooflavone was not identified in the conducted search,
the following represents a general protocol for acquiring such data for flavonoids.

General Experimental Protocol for NMR Spectroscopy of
Flavonoids

Sample Preparation: A sample of the isolated and purified flavonoid (typically 5-10 mg) is
dissolved in a deuterated solvent (e.g., DMSO-ds, CDCIs, or Methanol-d4) in a standard 5 mm
NMR tube. The choice of solvent is crucial and can affect the chemical shifts of labile protons,
such as those of hydroxyl groups.

Instrumentation: *H and 3C NMR spectra are typically recorded on a high-field NMR
spectrometer, such as a 400 MHz or 500 MHz instrument.

Data Acquisition:

e 1H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters
include the spectral width, acquisition time, relaxation delay, and the number of scans.

e 13C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with
singlets for each carbon atom. The spectral width is significantly larger than for *H NMR.

e 2D NMR: To aid in the complete assignment of all proton and carbon signals, a suite of 2D
NMR experiments is often employed, including:
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o COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton
and carbon atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations
between protons and carbons, which is crucial for assigning quaternary carbons and
piecing together the molecular skeleton.

Experimental Workflows

The process of obtaining and interpreting spectroscopic data for a natural product like
Moslosooflavone follows a logical workflow.
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Workflow for the isolation and spectroscopic characterization of Moslosooflavone.
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This guide provides a foundational understanding of the spectroscopic data associated with
Moslosooflavone. For definitive structural assignment, researchers should acquire and
interpret a full suite of NMR data as outlined in the general experimental protocol.

 To cite this document: BenchChem. [Spectroscopic Data of Moslosooflavone: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b191477#moslosooflavone-spectroscopic-data-nmr-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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